![molecular formula C13H12N2O4S B3008639 N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-47-3](/img/structure/B3008639.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

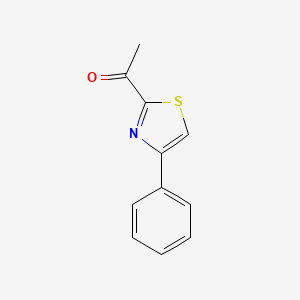

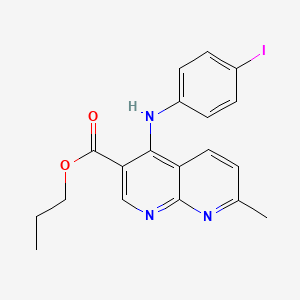

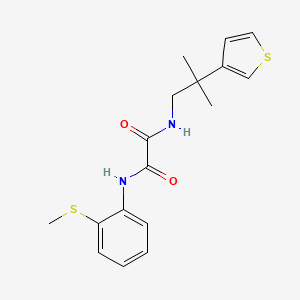

Synthesis Analysis

The synthesis of carboxamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxamides using a structure-based pharmacophore developed from the active site of 3-phosphoinositide-dependent kinase-1 (PDK1). Similarly, paper reports the preparation of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives with a medium perhydroazacycle ring. These syntheses involve various spectral techniques for characterization and are aimed at producing compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. The papers suggest that the molecular docking studies can provide insights into the interaction between these compounds and their target proteins. For example, paper uses molecular docking to understand the potential of dibenzo[b,h][1,6]naphthyridine scaffolds as PDK1 inhibitors. This indicates that the molecular structure of carboxamide derivatives is carefully designed to fit into the active sites of target proteins, influencing their pharmacological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives are not explicitly detailed in the abstracts provided. However, it can be inferred that these reactions typically involve the coupling of carboxylic acid precursors with amines or other nucleophiles in the presence of activating agents, as mentioned in paper where 3-ethoxyquinoxalin-2-carboxylic acid is coupled with amines using EDC·HCl and HOBt. These reactions are essential for the formation of the carboxamide bond and the overall structure of the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are determined by their molecular structure and are important for their biological function and pharmacokinetics. While the abstracts do not provide detailed information on these properties, paper does mention in silico pharmacokinetic predictions, which are used to assess the drug-likeness of the synthesized compounds. These properties include solubility, stability, and permeability, which are critical for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

科学的研究の応用

Synthesis of Novel Compounds

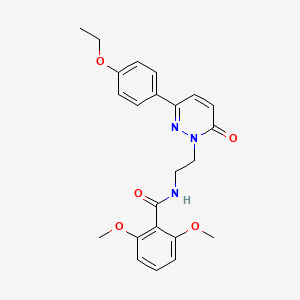

Researchers have synthesized novel compounds derived from N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its analogs, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, a study synthesized a series of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds derived from this chemical scaffold have been evaluated for their antimicrobial efficacy. A study focusing on thiazolidine-2,4-dione carboxamide and amino acid derivatives highlighted their moderate antibacterial and antifungal activities against common pathogens (Alhameed et al., 2019).

Antiproliferative and Antioxidant Properties

The antiproliferative and antioxidant capacities of benzimidazole/benzothiazole-2-carboxamides have been studied, showing promise in cancer research. One study synthesized benzimidazole-2-carboxamides with varying substituents, demonstrating notable antiproliferative activity and antioxidant capacity (Cindrić et al., 2019).

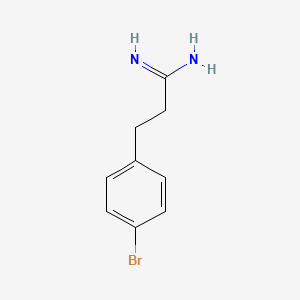

Neuroprotective and Antidepressant Effects

Research into 5-HT3 receptor antagonists has yielded compounds with significant anti-depressant-like activity, demonstrating the utility of these chemical frameworks in developing new treatments for depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Environmental Applications

The synthesis and application of novel nanoadsorbents based on this compound derivatives for the removal of heavy metals from industrial wastes demonstrate the compound's versatility beyond pharmacological applications (Zargoosh et al., 2015).

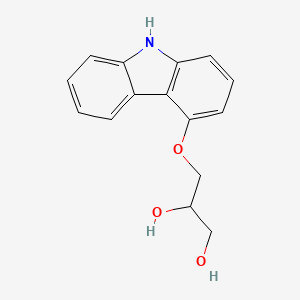

作用機序

Target of Action

The primary target of this compound is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor.

Mode of Action

This compound interacts with its target, the p53 protein, by inducing its activation . The activation of p53 leads to an increase in its levels within the cell . This results in alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .

Biochemical Pathways

The activation of p53 affects several biochemical pathways. One of the most significant is the regulation of the cell cycle . The compound induces G2/M cell cycle arrest , halting the cells in the phase of the cell cycle where DNA repair can occur before cell division. This can lead to apoptosis, or programmed cell death, if the DNA damage is irreparable .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the acceleration of the expression of caspases, enzymes that play essential roles in programmed cell death . This makes the compound a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Action Environment

The environment in which the compound acts can greatly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness.

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-17-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTKYQOCOKUBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)